- Preparation of ornithine derivative ammonium salts for treating inflammatory diseases, United States, , ,

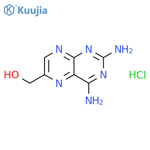

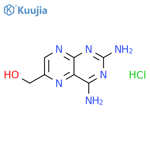

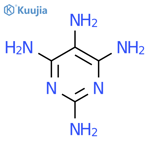

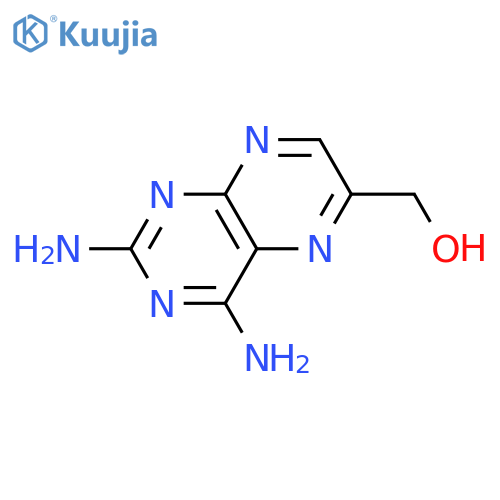

Cas no 945-24-4 (2,4-Pteridinediamine-6-methanol)

945-24-4 structure

Nombre del producto:2,4-Pteridinediamine-6-methanol

Número CAS:945-24-4

MF:C7H8N6O

Megavatios:192.178019523621

MDL:MFCD00006711

CID:40380

PubChem ID:70347

2,4-Pteridinediamine-6-methanol Propiedades químicas y físicas

Nombre e identificación

-

- 2,4-Diamino-6-(hydroxymethyl)pteridine

- (2,4-Diamino-6-pteridinyl)methanol

- 2,4-Pteridinediamine-6-methanol

- 1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol

- 2,4-Diamino-6-hydroxymethylpteridine

- 2,4-Pteridinediamine

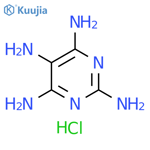

- 2,4-Diamino-6-hydroxymethylpteridine hydrochloride or HBR

- 2,4-DIAMINO-6-PTERIDINEMETHANOL

- 2,4-Diaminopteridine-6-methanol

- 2,4-diaminopteridine-6-ylmethanol

- Semisystone

- (2,4-diaminopteridin-6-yl)methanol

- 6-Pteridinemethanol, 2,4-diamino-

- C7H8N6O

- 1RU16O4RO0

- CYNARAWTVHQHDI-UHFFFAOYSA-N

- DC329

- 6-Hydroxymethyl-2,4-pteridinediamine

- 6-Pteridinemethanol, 2,4-diamino-, monohydrobromide

- (2,4-Diaminopteridin-6-yl)methanol monohydrochloride

- NSC253944

- 2,4-diamino-6-(hydroxymethyl)p

- 2,4-diamino-6-(hydroxymethyl)-pteridine

- 2,4-Diamino-6-pteridinemethanol (ACI)

-

- MDL: MFCD00006711

- Renchi: 1S/C7H8N6O/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4/h1,14H,2H2,(H4,8,9,10,12,13)

- Clave inchi: CYNARAWTVHQHDI-UHFFFAOYSA-N

- Sonrisas: OCC1C=NC2N=C(N)N=C(C=2N=1)N

Atributos calculados

- Calidad precisa: 192.07600

- Masa isotópica única: 192.076

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 3

- Recuento de receptores de enlace de hidrógeno: 7

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 1

- Complejidad: 203

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: 12

- Superficie del Polo topológico: 124

- Xlogp3: -1.7

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.673

- Punto de ebullición: 560.2°Cat760mmHg

- Punto de inflamación: 292.6°C

- PSA: 123.83000

- Logp: 0.23890

- Disolución: Not determined

2,4-Pteridinediamine-6-methanol Información de Seguridad

2,4-Pteridinediamine-6-methanol Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,4-Pteridinediamine-6-methanol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB504530-1 g |

(2,4-Diamino-6-pteridinyl)methanol; . |

945-24-4 | 1g |

€81.90 | 2022-08-31 | ||

| TRC | P840095-250mg |

2,4-Pteridinediamine-6-methanol |

945-24-4 | 250mg |

$187.00 | 2023-05-17 | ||

| Chemenu | CM332686-25g |

(2,4-Diaminopteridin-6-yl)methanol |

945-24-4 | 95%+ | 25g |

$98 | 2024-07-19 | |

| eNovation Chemicals LLC | D109103-5g |

2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE |

945-24-4 | 97% | 5g |

$160 | 2024-05-23 | |

| eNovation Chemicals LLC | D641539-5g |

2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE |

945-24-4 | 95% | 5g |

$900 | 2024-06-05 | |

| Key Organics Ltd | AS-63489-25G |

(2,4-diaminopteridin-6-yl)methanol |

945-24-4 | >95% | 25g |

£354.00 | 2025-02-08 | |

| Enamine | EN300-192043-0.05g |

(2,4-diaminopteridin-6-yl)methanol |

945-24-4 | 95% | 0.05g |

$19.0 | 2023-09-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X49605-1g |

(2,4-Diaminopteridin-6-yl)methanol |

945-24-4 | 95% | 1g |

¥97.0 | 2024-07-18 | |

| ChemScence | CS-B0318-100g |

(2,4-Diaminopteridin-6-yl)methanol |

945-24-4 | 100g |

$314.0 | 2022-04-26 | ||

| TRC | P840095-100mg |

2,4-Pteridinediamine-6-methanol |

945-24-4 | 100mg |

$ 119.00 | 2023-09-06 |

2,4-Pteridinediamine-6-methanol Métodos de producción

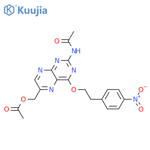

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Acetic acid Solvents: Acetic acid ; 75 °C; 15 min, 75 - 80 °C; 80 °C → 45 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, 45 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, 45 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Ammonia Solvents: Methanol , Water ; 24 h, rt

Referencia

- Pteridines. Part CXIII. Protection of pteridines, Helvetica Chimica Acta, 2003, 86(1), 1-12

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, < pH 7, rt

Referencia

- Antifolate linker-drugs and antibody-drug conjugates, United States, , ,

Synthetic Routes 4

Condiciones de reacción

Referencia

- Phosphinic Acid Pseudopeptides Analogous to Glutamyl-γ-glutamate: Synthesis and Coupling to Pteroyl Azides Leads to Potent Inhibitors of Folylpoly-γ-glutamate Synthetase, Journal of Organic Chemistry, 2001, 66(15), 5146-5154

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Acetic acid Solvents: Water ; rt → 80 °C; 80 °C → 45 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 5.3 - 5.6

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 5.3 - 5.6

Referencia

- Preparation of methotrexate derivatives for treatment of autoimmune disease and cancer, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate

Referencia

- Preparation of vasculostatic agents and methods of use, World Intellectual Property Organization, , ,

Synthetic Routes 7

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 21 °C

Referencia

- Synthesis and Evaluation of Hydrogen Peroxide Sensitive Prodrugs of Methotrexate and Aminopterin for the Treatment of Rheumatoid Arthritis, Journal of Medicinal Chemistry, 2018, 61(8), 3503-3515

Synthetic Routes 9

Synthetic Routes 10

Condiciones de reacción

1.1 Solvents: Methanol

Referencia

- Pteridines. XXXVIII. Synthesis of some 2,4-diamino-6-substituted methylpteridines. New route to pteroic acid, Journal of Organic Chemistry, 1975, 40(16), 2347-51

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Oxygen Solvents: Methanol , Water ; 12 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8

Referencia

- A process for preparing 6-(bromomethyl)-2,4-pteridinediamine, China, , ,

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt; 30 min, rt

Referencia

- Antifolate-carrying nanoparticles and their use in medicine, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 21 °C

Referencia

- Preparation of prodrugs of methotrexate and derivatives thereof activated by reactive oxygen species for use in the treatment of inflammatory diseases and cancer, World Intellectual Property Organization, , ,

Synthetic Routes 16

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Barium chloride Solvents: Water ; 10 min, 100 °C; 100 °C → rt

1.2 Reagents: Sodium acetate , L-Cysteine, hydrochloride, monohydrate , Oxygen Solvents: Water ; 24 h, rt

1.2 Reagents: Sodium acetate , L-Cysteine, hydrochloride, monohydrate , Oxygen Solvents: Water ; 24 h, rt

Referencia

- Antimicrobial diaminopteridine derivatives, World Intellectual Property Organization, , ,

Synthetic Routes 18

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Barium chloride Solvents: Water

1.2 Reagents: Sodium acetate Catalysts: L-(+)-Cysteine hydrochloride Solvents: Water

1.2 Reagents: Sodium acetate Catalysts: L-(+)-Cysteine hydrochloride Solvents: Water

Referencia

- Process for making dihydrofolate reductase inhibitor γ-methylene-10-deazaaminopterin, World Intellectual Property Organization, , ,

2,4-Pteridinediamine-6-methanol Raw materials

- 2,4,5,6-Pyrimidinetetramine, hydrochloride (1:4)

- Dihydroxyacetone

- Guanidine

- 6-Pteridinemethanol, 2,4-diamino-, hydrochloride

- 2-Pyrazinecarbonitrile,6-[(acetyloxy)methyl]-3-amino-

- 2,4-Diamino-6-(hydroxymethyl)pteridine Hydrochloride

- Acetamide, N-[6-[(acetyloxy)methyl]-4-[2-(4-nitrophenyl)ethoxy]-2-pteridinyl]-

- pyrimidine-2,4,5,6-tetramine

2,4-Pteridinediamine-6-methanol Preparation Products

2,4-Pteridinediamine-6-methanol Literatura relevante

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

945-24-4 (2,4-Pteridinediamine-6-methanol) Productos relacionados

- 89270-25-7(Cyclosporin AM 9)

- 2411255-14-4(4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine)

- 1428352-70-8(4-phenyl-N-{1-(pyridine-3-sulfonyl)piperidin-4-ylmethyl}oxane-4-carboxamide)

- 1490799-90-0(1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one)

- 852450-63-6(ethyl 2-{2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamido}benzoate)

- 2171954-51-9(2-hydroxy-3-{5H,6H,8H-imidazo2,1-c1,4oxazin-3-yl}propanoic acid)

- 1394040-71-1((5-Methylmorpholin-2-yl)methanol)

- 1111561-86-4(4-Fluoro-3-(2-phenylethenesulfonamido)benzoic acid)

- 858019-07-5(3-bromonaphthalen-1-amine hydrochloride)

- 2060044-79-1(5-(pyridin-4-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:945-24-4)2,4-Pteridinediamine-6-methanol

Pureza:99%

Cantidad:100g

Precio ($):323.0